2-Pirimidinsulfonamida

Descripción general

Descripción

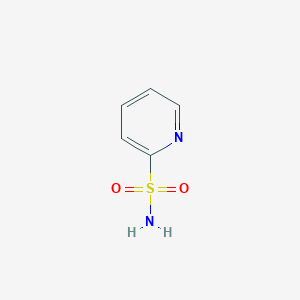

Pyridine-2-sulfonamide is an organic compound that features a pyridine ring substituted with a sulfonamide group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both the pyridine ring and the sulfonamide group imparts unique chemical and biological properties to the molecule.

Aplicaciones Científicas De Investigación

Pyridine-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of dyes, pigments, and other materials due to its stability and reactivity.

Mecanismo De Acción

Target of Action

Pyridine-2-sulfonamide, also known as 2-pyridinesulfonamide, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play a crucial role in various biochemical processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

The compound acts as a competitive inhibitor of these enzymes. It mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, and competes with PABA for the active site of the enzyme . This competition inhibits the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA synthesis and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, leading to the inhibition of bacterial DNA synthesis and cell division . As a result, the growth and proliferation of bacteria are effectively controlled.

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of bacterial DNA synthesis and cell division by Pyridine-2-sulfonamide results in the effective control of bacterial growth and proliferation . This makes it a potent antibacterial agent, capable of treating a diverse range of disease states .

Action Environment

The action, efficacy, and stability of Pyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, resistance mechanisms in bacteria, such as the production of resistant dihydropteroate synthetase or an increase in the production of PABA, can reduce the efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

Pyridine-2-sulfonamide has been found to interact with various enzymes and proteins. For instance, sulfonamides, a group to which Pyridine-2-sulfonamide belongs, are known to inhibit dihydropteroate synthetase, an enzyme crucial for the production of folate . This inhibition eventually leads to the suppression of bacterial DNA growth and cell division or replication .

Cellular Effects

The effects of Pyridine-2-sulfonamide on cells are diverse. For instance, sulfonamide-pyridine hybrids have shown considerable broad-spectrum antiproliferative activity against a panel of 60 cancer cell lines derived from leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast .

Molecular Mechanism

The molecular mechanism of Pyridine-2-sulfonamide involves its interaction with biomolecules at the molecular level. For instance, the similarity between the structures of sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase .

Temporal Effects in Laboratory Settings

It is known that all target molecules were achieved in short reaction times and high yields via a catalytic one-pot multicomponent reaction manner .

Metabolic Pathways

Sulfonamides, a group to which Pyridine-2-sulfonamide belongs, are known to interact with enzymes such as carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .

Transport and Distribution

It is known that sulfonamides, a group to which Pyridine-2-sulfonamide belongs, can target various proteins in cancer cells .

Subcellular Localization

It is known that sulfonamides, a group to which Pyridine-2-sulfonamide belongs, can target various proteins in cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridine-2-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pyridine-2-sulfonyl chloride with ammonia or an amine under mild conditions. The reaction typically proceeds as follows: [ \text{Pyridine-2-sulfonyl chloride} + \text{Ammonia} \rightarrow \text{Pyridine-2-sulfonamide} + \text{Hydrochloric acid} ]

Another method involves the direct sulfonation of pyridine followed by amination. This method requires careful control of reaction conditions to avoid over-sulfonation and degradation of the pyridine ring.

Industrial Production Methods: In industrial settings, the synthesis of pyridine-2-sulfonamide often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For instance, the use of ionic liquids as solvents and catalysts has been reported to improve the yield and selectivity of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Pyridine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

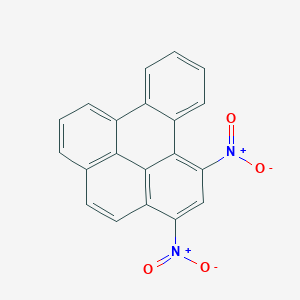

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Pyridine-2-sulfonic acid.

Reduction: Pyridine-2-amine.

Substitution: Nitro-pyridine-2-sulfonamide or halogenated derivatives.

Comparación Con Compuestos Similares

Sulfanilamide: Primarily used as an antibacterial agent.

Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other skin conditions.

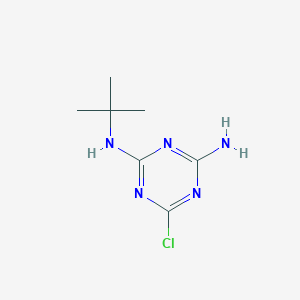

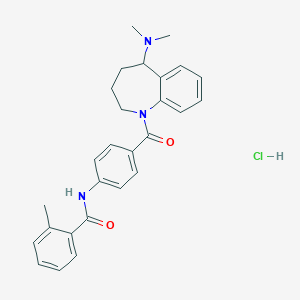

Pyrimidine-2-sulfonamide: Investigated for its anticancer and antibacterial properties.

Pyridine-2-sulfonamide stands out due to its versatility and potential for modification, making it a valuable compound in various fields of research and industry.

Propiedades

IUPAC Name |

pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJMBQYORXLGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979853 | |

| Record name | Pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63636-89-5 | |

| Record name | Pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)